6-(Azidomethyl)benzo[pqr]tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azidomethyl)benzo[pqr]tetraphene is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The azidomethyl group attached to the benzo[pqr]tetraphene core introduces additional reactivity, making this compound particularly interesting for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the catalytic cyclization of BN-naphthalenes with alkynes, followed by selective functionalization through bromination and cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the desired transformations.
Industrial Production Methods
While specific industrial production methods for 6-(Azidomethyl)benzo[pqr]tetraphene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azidomethyl)benzo[pqr]tetraphene can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azidomethyl group can yield amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitrobenzo[pqr]tetraphene, while reduction can produce aminobenzo[pqr]tetraphene.
Wissenschaftliche Forschungsanwendungen
6-(Azidomethyl)benzo[pqr]tetraphene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may have therapeutic potential due to their ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 6-(Azidomethyl)benzo[pqr]tetraphene involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making the compound useful in various applications, including bioconjugation and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
BN-embedded tetraphenes: Compounds with boron and nitrogen atoms incorporated into the aromatic system, exhibiting unique electronic properties.
Uniqueness
6-(Azidomethyl)benzo[pqr]tetraphene stands out due to the presence of the azidomethyl group, which imparts additional reactivity and versatility. This makes it a valuable compound for synthetic chemists and researchers exploring new materials and chemical reactions.
Eigenschaften
CAS-Nummer |
70682-33-6 |
---|---|
Molekularformel |
C21H13N3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
6-(azidomethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13N3/c22-24-23-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI-Schlüssel |
IGFMQKXYUJJNIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CN=[N+]=[N-])C=CC5=CC=CC(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.